5-(Thiophen-3-yl)-1,3-oxazole-4-carboxylic acid
Overview
Description
Thiophene-based compounds have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the interaction between elemental sulfur and NaOtBu, which enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Molecular Structure Analysis
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can react with electrophiles due to the π-excessive nature of the thiophene ring . Moreover, they can undergo nucleophilic and radical substitutions .Physical and Chemical Properties Analysis
Thiophene derivatives have diverse physical and chemical properties. For example, they can exhibit fluorescence emissions at about 565 nm, which is characteristic for the π-conjugated polythiophene .Scientific Research Applications
Synthesis and Reactivity
The reactivity and synthesis of thiophene derivatives, including compounds similar to 5-(Thiophen-3-yl)-1,3-oxazole-4-carboxylic acid, have been explored in various studies. The focus has been on understanding the chemical transformations of thiophene-containing compounds to harness their potential in medicinal chemistry and materials science. For instance, the synthesis and pharmacological activities of 1,2,4-triazoles-3-thiones, which share structural similarities with thiophene derivatives, have been reviewed, highlighting new possibilities provided by such compounds (Kaplaushenko, 2019). Moreover, the synthesis of 1,3-oxazole derivatives, a core structure in the compound of interest, has been extensively reviewed, emphasizing the diverse applications of these heterocycles in various fields including medicinal chemistry (Shinde et al., 2022).
Biological Activities
Thiophene and oxazole derivatives have demonstrated a broad range of biological activities, making them of significant interest in drug discovery and development. The antiproliferative and antitumor activities of thiazole and oxazole derivatives have been systematically reviewed, providing insights into their potential as anticancer agents (Guerrero-Pepinosa et al., 2021). This highlights the therapeutic potential of compounds like this compound in oncology.
Mechanism of Action
The mechanism of action of thiophene derivatives can vary depending on their structure and the biological target. For instance, some thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Future Directions
Thiophene-based compounds continue to attract interest due to their potential applications in various fields, including medicinal chemistry, material science, and organic electronics . Future research will likely focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for specific applications.
Properties
IUPAC Name |
5-thiophen-3-yl-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)6-7(12-4-9-6)5-1-2-13-3-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYJUTVDIHOUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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